嘧啶氟醚

概述

描述

Pydiflumetofen is a broad-spectrum fungicide belonging to the carboxamide group. It is primarily used in agriculture to protect crops from fungal diseases. The compound acts by inhibiting succinate dehydrogenase, an enzyme crucial for cellular respiration in fungi. Pydiflumetofen was first marketed by Syngenta in 2016 under the brand name Miravis.

科学研究应用

Pydiflumetofen has several applications in scientific research:

Chemistry: It is used as a reagent in the study of enzyme inhibition, particularly in the context of succinate dehydrogenase.

Biology: Researchers use Pydiflumetofen to investigate the effects of mitochondrial respiration inhibition on various organisms.

Medicine: While not used directly in medical treatments, it serves as a model compound for developing new antifungal agents.

Industry: It is widely used in agriculture to protect crops from fungal infections, thereby improving crop yield and quality.

作用机制

Target of Action

Pydiflumetofen, also known as WHG7I49FAK, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in cellular respiration in almost all living organisms . It is a part of the mitochondrial respiratory chain, specifically complex II .

Mode of Action

Pydiflumetofen acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it disrupts the energy production process within the cell . This disruption leads to tricarboxylic acid circulation disorders, which prevent energy metabolism and inhibit the growth of pathogenic bacteria .

Biochemical Pathways

The inhibition of succinate dehydrogenase by Pydiflumetofen affects the tricarboxylic acid cycle, also known as the citric acid cycle . This cycle is a key component of the cellular respiration process, where it facilitates the oxidation of glucose and other metabolites to produce energy. By inhibiting succinate dehydrogenase, Pydiflumetofen disrupts this cycle, leading to an energy deficit within the cell .

Result of Action

The primary result of Pydiflumetofen’s action is the effective inhibition of pathogenic fungal growth . By disrupting energy production within fungal cells, it prevents their growth and proliferation, leading to their eventual death . This makes Pydiflumetofen an effective treatment for various fungal diseases, including leaf spot, powdery mildew, grey mold, bakanae, scab, and sheath blight .

Action Environment

The efficacy and stability of Pydiflumetofen can be influenced by various environmental factors. For instance, its hydrolysis rate decreases with increasing concentration, and an increasing temperature significantly enhances the hydrolysis rate . Furthermore, its degradation rate and half-life in soil can vary depending on the type of soil and whether the soil has been sterilized . Therefore, when using Pydiflumetofen in agricultural production activities, the characteristics of water bodies, soil, and environmental factors must be considered to minimize emissions and environmental impact .

生化分析

Biochemical Properties

Pydiflumetofen regulates succinate dehydrogenase activity . Succinate dehydrogenase is a key enzyme in the citric acid cycle, and its inhibition can disrupt energy production in the cell, leading to the death of the fungus. The nature of the interaction between Pydiflumetofen and succinate dehydrogenase is likely competitive, with Pydiflumetofen binding to the active site of the enzyme and preventing its normal substrate, succinate, from binding .

Cellular Effects

The primary cellular effect of Pydiflumetofen is the disruption of energy production. By inhibiting succinate dehydrogenase, Pydiflumetofen prevents the conversion of succinate to fumarate in the citric acid cycle . This disrupts the production of ATP, the main energy currency of the cell, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of Pydiflumetofen involves the inhibition of succinate dehydrogenase . This enzyme is part of the citric acid cycle and the electron transport chain, two key processes in cellular respiration. By inhibiting this enzyme, Pydiflumetofen disrupts these processes, leading to a lack of energy production and ultimately cell death .

Temporal Effects in Laboratory Settings

Pydiflumetofen’s hydrolytic and degradation properties were investigated indoors in four distinct soil types to assess its risks in aquatic and soil environments . Pydiflumetofen showed a degradation half-life of 10.79–24.82 days and a degradation rate of 0.0276–0.0642 in different soils .

Metabolic Pathways

Pydiflumetofen acts on the citric acid cycle, a key metabolic pathway in all aerobic organisms . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate, a critical step in the cycle .

Subcellular Localization

The subcellular localization of Pydiflumetofen is likely to be in the mitochondria, as this is where the citric acid cycle and the electron transport chain, the processes that succinate dehydrogenase is involved in, take place .

准备方法

Synthetic Routes and Reaction Conditions: Pydiflumetofen is synthesized through a multi-step process that involves the combination of a pyrazole acid with a substituted phenethylamine. The reaction conditions typically require the use of strong bases and coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of Pydiflumetofen involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to obtain the final product.

化学反应分析

Types of Reactions: Pydiflumetofen primarily undergoes reactions related to its amide group, including hydrolysis and amidation reactions.

Common Reagents and Conditions:

Hydrolysis: Strong acids or bases are used to cleave the amide bond.

Amidation: Coupling agents like carbodiimides or uronium salts are employed to form the amide bond.

Major Products Formed:

Hydrolysis: Pyrazole acid and substituted phenethylamine

Amidation: Pydiflumetofen itself

相似化合物的比较

Pydiflumetofen is unique in its specific inhibition of succinate dehydrogenase, which sets it apart from other fungicides that may target different enzymes or pathways. Similar compounds include:

Azoxystrobin: Another broad-spectrum fungicide that inhibits mitochondrial respiration but through a different mechanism.

Propiconazole: A fungicide that targets the ergosterol biosynthesis pathway in fungi.

Does this cover everything you were looking for, or is there something more specific you'd like to know about Pydiflumetofen?

生物活性

Pydiflumetofen is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It has garnered attention for its efficacy against various fungal pathogens, particularly Fusarium graminearum, which causes Fusarium head blight (FHB) in crops. This article delves into the biological activity of pydiflumetofen, focusing on its pharmacokinetics, mechanisms of action, toxicological profile, and efficacy in agricultural applications.

Absorption and Metabolism

Pydiflumetofen exhibits variable bioavailability, with studies indicating that after a single oral dose, it ranges from 2-6% in males and 4.8-37% in females. The compound is extensively metabolized in the liver, with key metabolic pathways including demethylation, hydroxylation, and glucuronidation. In a study involving male and female rats, systemic exposure showed a dose-dependent relationship, with significant differences noted between sexes .

Table 1: Pharmacokinetic Parameters of Pydiflumetofen

| Parameter | Males (mg/kg bw) | Females (mg/kg bw) |

|---|---|---|

| Bioavailability | 2-6% | 4.8-37% |

| Cmax | Dose proportional | Unchanged between 100-500 |

| AUC | Lower at higher doses | Consistent across doses |

| Tmax | Increased with dose | Increased with dose |

Toxicological Profile

Toxicological studies have indicated that pydiflumetofen primarily affects the liver, leading to hepatomegaly and increased liver enzyme levels in various species tested. Notably, male mice exhibited a dose-dependent increase in hepatocellular adenomas and carcinomas after chronic exposure . However, it has been concluded that pydiflumetofen does not present a genotoxic risk to humans based on a series of in vivo and in vitro assays .

Table 2: Toxicological Findings on Pydiflumetofen

| Study Type | Findings |

|---|---|

| Acute Toxicity | Negative in lactating goats and laying hens |

| Genotoxicity | Mostly negative; one positive clastogenicity assay |

| Chronic Exposure | Increased liver masses and hypertrophy observed |

Pydiflumetofen functions as an SDHI by inhibiting the succinate dehydrogenase enzyme complex within fungal mitochondria. This inhibition disrupts the tricarboxylic acid cycle, leading to reduced energy production in fungi. Research has shown that pydiflumetofen is as effective as or slightly better than traditional triazole fungicides against FHB .

Figure 1: Proposed Mechanism of Action for Pydiflumetofen

Mechanism of Action (Note: Actual image link should be provided)

Case Studies

- Fusarium Head Blight Control : A field study compared pydiflumetofen alone and in co-formulation with prothioconazole against other fungicides. Results indicated that the co-formulation significantly reduced FHB incidence and deoxynivalenol (DON) contamination compared to either product used alone .

- Resistance Studies : Investigations into resistance mechanisms have identified stable mutants of Fusarium graminearum that exhibit high resistance to pydiflumetofen. These studies are crucial for understanding potential resistance development in field populations .

Table 3: Efficacy of Pydiflumetofen Against FHB

| Treatment | Efficacy (%) |

|---|---|

| Pydiflumetofen Alone | X% |

| Co-formulation with Prothioconazole | Y% |

| Prothioconazole Alone | Z% |

属性

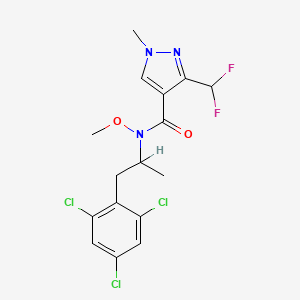

IUPAC Name |

3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOAXBPOVUPPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894826 | |

| Record name | Pydiflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228284-64-7 | |

| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228284647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pydiflumetofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYDIFLUMETOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHG7I49FAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。